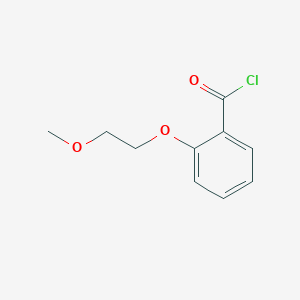

2-(2-Methoxyethoxy)benzoyl chloride

Description

2-(2-Methoxyethoxy)benzoyl chloride is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-(2-methoxyethoxy) group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-(2-methoxyethoxy)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-13-6-7-14-9-5-3-2-4-8(9)10(11)12/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWZIWVYLAPSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC=C1C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664471 | |

| Record name | 2-(2-Methoxyethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80144-02-1 | |

| Record name | 2-(2-Methoxyethoxy)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Methoxyethoxy)benzoyl chloride typically involves the reaction of 2-(2-methoxyethoxy)benzoic acid with thionyl chloride. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and a catalyst like N,N-dimethylformamide. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the preparation of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)benzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2-methoxyethoxy)benzoic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Thionyl Chloride: Used in the preparation of this compound from 2-(2-methoxyethoxy)benzoic acid.

N,N-Dimethylformamide: Acts as a catalyst in the synthesis.

Tetrahydrofuran: Commonly used as a solvent in the reaction.

Major Products Formed

Amides and Esters: Formed through substitution reactions with amines and alcohols.

2-(2-Methoxyethoxy)benzoic Acid: Formed through hydrolysis.

Scientific Research Applications

2-(2-Methoxyethoxy)benzoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the preparation of biologically active molecules.

Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Applied in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form amides and esters, which are important functional groups in many biologically active molecules. The compound’s reactivity is primarily due to the presence of the acyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Benzoyl Chloride: A simpler analogue with the molecular formula C7H5ClO. It is less complex and lacks the 2-(2-methoxyethoxy) group.

2-Methoxybenzoyl Chloride: Similar in structure but with a methoxy group instead of the 2-(2-methoxyethoxy) group

Uniqueness

2-(2-Methoxyethoxy)benzoyl chloride is unique due to the presence of the 2-(2-methoxyethoxy) group, which imparts different chemical properties and reactivity compared to its simpler analogues. This makes it a valuable intermediate in the synthesis of more complex organic molecules .

Biological Activity

2-(2-Methoxyethoxy)benzoyl chloride, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific sources to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C10H11ClO3

- Molecular Weight : 216.65 g/mol

- CAS Number : 19593-30-7

The biological activity of this compound primarily stems from its role as an acylating agent. It can modify proteins and enzymes through acylation, leading to alterations in their function. This mechanism is crucial in various biochemical pathways, including enzyme inhibition and modulation of receptor activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

| Pathogen Type | Inhibition Zone (mm) |

|---|---|

| Gram-positive | 15-20 |

| Gram-negative | 10-15 |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. A notable case study involved its application in breast cancer cells, where it showed a dose-dependent increase in apoptosis .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting potential applications in treating bacterial infections.

Case Study 2: Anticancer Effects

Another study focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with 100 µM of this compound resulted in a 40% reduction in cell viability after 48 hours, highlighting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.